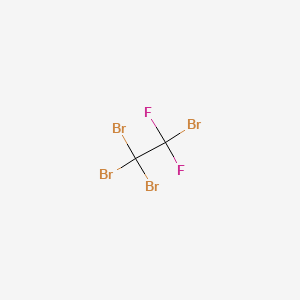
Ethane, 1,1,1,2-tetrabromo-2,2-difluoro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethane, 1,1,1,2-tetrabromo-2,2-difluoro- is a halogenated hydrocarbon with the molecular formula C₂H₂Br₄F₂. This compound is characterized by the presence of four bromine atoms and two fluorine atoms attached to an ethane backbone. It is a member of the broader class of organohalogen compounds, which are known for their diverse applications in various fields, including industrial processes and scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethane, 1,1,1,2-tetrabromo-2,2-difluoro- typically involves the halogenation of ethane derivatives. One common method is the bromination of 1,1,1,2-tetrafluoroethane using bromine in the presence of a catalyst. The reaction conditions often require controlled temperatures and pressures to ensure the selective addition of bromine atoms to the ethane backbone.
Industrial Production Methods
Industrial production of Ethane, 1,1,1,2-tetrabromo-2,2-difluoro- may involve large-scale halogenation processes. These processes are designed to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced separation techniques, such as distillation and crystallization, are common in industrial settings to achieve high efficiency and product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Ethane, 1,1,1,2-tetrabromo-2,2-difluoro- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other halogens or functional groups under appropriate conditions.
Reduction Reactions: The compound can be reduced to form less halogenated derivatives.
Elimination Reactions: Under certain conditions, elimination of halogen atoms can occur, leading to the formation of alkenes or alkynes.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are commonly employed.
Elimination: Strong bases such as potassium tert-butoxide (t-BuOK) can induce elimination reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield ethane derivatives with different halogen atoms, while reduction reactions can produce partially dehalogenated compounds.
Wissenschaftliche Forschungsanwendungen
Ethane, 1,1,1,2-tetrabromo-2,2-difluoro- has several applications in scientific research:
Biology: The compound can be used in studies involving halogenated hydrocarbons and their biological effects.
Medicine: Research into the pharmacological properties of halogenated compounds often includes Ethane, 1,1,1,2-tetrabromo-2,2-difluoro- as a model compound.
Industry: It is utilized in the development of flame retardants and other specialty chemicals.
Wirkmechanismus
The mechanism of action of Ethane, 1,1,1,2-tetrabromo-2,2-difluoro- involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. These interactions can affect the reactivity and stability of the compound, influencing its behavior in chemical and biological systems. The specific pathways involved depend on the context of its use, such as in synthetic chemistry or biological studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethane, 1,1,1,2-tetrachloro-2,2-difluoro-: Similar in structure but with chlorine atoms instead of bromine.
Ethane, 1,1,2,2-tetrabromo-: Lacks the fluorine atoms present in Ethane, 1,1,1,2-tetrabromo-2,2-difluoro-.
Ethane, 1,1,1-trichloro-2,2-difluoro-: Contains three chlorine atoms and two fluorine atoms.
Uniqueness
Ethane, 1,1,1,2-tetrabromo-2,2-difluoro- is unique due to its specific combination of bromine and fluorine atoms, which imparts distinct chemical properties. This combination allows for unique reactivity patterns and applications that are not observed in similar compounds with different halogen substitutions.
Eigenschaften
CAS-Nummer |
3470-67-5 |
|---|---|
Molekularformel |
C2Br4F2 |
Molekulargewicht |
381.63 g/mol |
IUPAC-Name |
1,1,1,2-tetrabromo-2,2-difluoroethane |
InChI |
InChI=1S/C2Br4F2/c3-1(4,5)2(6,7)8 |
InChI-Schlüssel |
HEYVBXDVCOLMEZ-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(Br)(Br)Br)(F)(F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


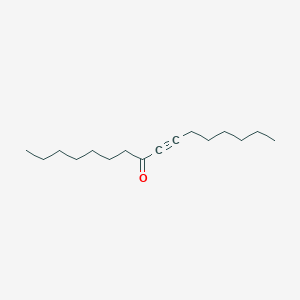
![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-4-ethoxybenzamide](/img/structure/B14160660.png)

![Anthra[1,2-c]isoxazole-6,11-dione](/img/structure/B14160679.png)
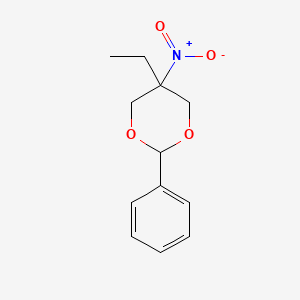

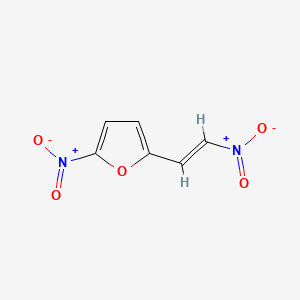
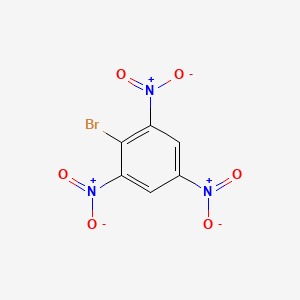

![1-(3,4-Dichlorophenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B14160713.png)
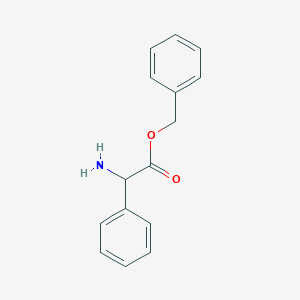
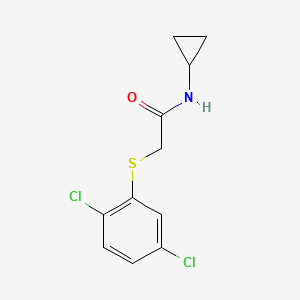
![(6E)-7-imino-2-methyl-6-(thiophen-2-ylmethylidene)-[1,2]oxazolo[2,3-a]pyrimidin-5-one](/img/structure/B14160749.png)
![1,9-ditert-butyl-3,7-dimethyl-11-phenoxy-5H-benzo[d][1,3,2]benzodioxaphosphocine](/img/structure/B14160757.png)
